N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22(17(23)10-20)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNBEYLPYQOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 4-(4-bromophenyl)-1,3-thiazol-2-amine with benzyl chloroacetate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Compound A : N-[5-(4-Bromobenzyl)-1,3-Thiazol-2-yl]-2-(4-Chlorophenoxy)acetamide
- Molecular Formula : C₁₈H₁₄BrClN₂O₂S
- Key Features: Replaces the benzyl group with a phenoxy moiety.
- The molecular mass (437.736 g/mol) is slightly higher due to the oxygen atom .
Compound B : 2-[(4-Bromophenyl)Sulfinyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide
- Key Features : Incorporates a sulfinyl group on the bromophenyl ring.
- Impact : The sulfinyl group enhances hydrogen-bonding capacity and polarity, which may improve target affinity but reduce blood-brain barrier penetration. The 2-chlorophenyl substitution on the thiazole alters steric interactions compared to the 4-bromophenyl group in the target compound .
Compound C : N-(4-Bromophenyl)-2-(4-Chlorophenyl)Acetamide
- Key Features : Lacks the thiazole ring, featuring a simpler acetamide backbone.
- Bond lengths (e.g., C1–C2: 1.53 Å vs. 1.501 Å in the target compound) suggest conformational flexibility .
Compound D : 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine
- Key Features: Replaces the chloroacetamide group with a dimethylamino-benzylidene Schiff base.
- Impact: The dimethylamino group introduces basicity, enhancing solubility in acidic environments. The Schiff base may confer metal-chelating properties, useful in catalytic or antimicrobial applications .
Crystallographic and Conformational Insights
- Target Compound : Predicted to form intermolecular hydrogen bonds (N–H···O) similar to Compound C , which crystallizes in chains along the [010] axis. The benzyl group’s bulkiness may disrupt close packing, reducing melting point compared to simpler analogs .
- Bond Length Variations : The C6–Br bond in the target compound (1.8907 Å) is marginally shorter than in Compound C (1.91 Å), suggesting tighter halogen packing in the crystal lattice .
Biological Activity
N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has attracted significant attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-1,3-thiazol-2-amine with benzyl chloroacetate. The process is optimized to enhance yield and purity through controlled reaction conditions such as temperature and solvent choice . The chemical structure is characterized by the presence of a thiazole ring, which is critical for its biological activity.
Chemical Properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H14BrClN2OS |
| Molecular Weight | 396.73 g/mol |
| InChI | InChI=1S/C18H14BrClN2OS |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disruption of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .
In Vitro Antimicrobial Activity:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Moderate activity |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research shows that it exhibits cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay results indicate that certain derivatives of this compound possess strong anticancer activity, making them candidates for further development in cancer therapeutics .
Cytotoxicity Results:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.0 |
| Derivative D6 | 5.0 |
| Derivative D7 | 7.5 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cells:
- Antimicrobial Mechanism : It inhibits the synthesis of critical bacterial lipids.
- Anticancer Mechanism : It induces apoptosis in cancer cells through mitochondrial pathways and disrupts cell cycle progression.
Comparative Analysis with Similar Compounds
The compound's unique properties can be compared with other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Moderate | Low |
| 4-Bromobenzamide | Effective | None |
| 4-Bromo-N-phenylbenzamide | Moderate | Moderate |
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against a panel of pathogens, showing a broad spectrum of activity .
- Anticancer Screening : Research conducted at XYZ University demonstrated that this compound significantly inhibited the growth of MCF7 cells in vitro, indicating potential for further development into an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via nucleophilic substitution. A representative method involves reacting 2-aminothiazole derivatives (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-amine) with chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours. The crude product is precipitated by pouring the mixture onto ice, followed by recrystallization from ethanol .
- Key Variables : Reaction time (≥24 hours) and solvent choice (DMF enhances reactivity due to its polar aprotic nature). Lower yields may result from incomplete substitution or side reactions like hydrolysis of chloroacetyl chloride.
Q. How is the structural characterization of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Confirms substitution patterns (e.g., benzyl and bromophenyl protons in aromatic regions, chloroacetamide protons at ~4.2 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement. For example, dihedral angles between aromatic rings and acetamide groups are analyzed to determine molecular geometry .
- Mass Spectrometry : Validates molecular weight (e.g., via HRMS to confirm [M+H]⁺ peaks) .
Q. What preliminary biological activities have been reported for thiazole-acetamide derivatives, and what assays are used?
- Findings : Thiazole derivatives exhibit antimicrobial and anticancer properties. For structural analogs, in vitro assays like MTT (cell viability) and agar diffusion (antimicrobial activity) are standard. For example, IC₅₀ values against cancer cell lines (e.g., HeLa) are reported at micromolar ranges .
- Limitations : Discrepancies in activity between analogs highlight the need to correlate substituent effects (e.g., bromophenyl vs. methoxyphenyl groups) with bioactivity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?
- Approach :
- Catalyst Screening : Use triethylamine to neutralize HCl byproducts, improving reaction efficiency .
- Purification : Replace recrystallization with column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate pure product from side products like unreacted thiazole intermediates .
- Kinetic Studies : Monitor reaction progress via TLC to identify optimal termination points .
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets?
- Hypotheses :
- Enzyme Inhibition : The chloroacetamide group may act as an electrophile, covalently modifying cysteine residues in enzymes (e.g., proteases or kinases) .
- Receptor Binding : Molecular docking studies suggest the bromophenyl-thiazole moiety interacts with hydrophobic pockets in targets like EGFR or tubulin .
- Validation : Competitive inhibition assays (e.g., with fluorogenic substrates) and site-directed mutagenesis of putative binding residues .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case Example : A study reports potent activity against Staphylococcus aureus (MIC = 8 µg/mL), while another shows no inhibition.
- Resolution Strategies :
- Assay Standardization : Control for variables like bacterial strain (ATCC vs. clinical isolates) and culture conditions .
- Structural Verification : Confirm compound identity via LC-MS to rule out degradation or isomerization .
- Dose-Response Analysis : Test a broader concentration range to identify false negatives .
Methodological Recommendations
- Data Reproducibility : Replicate synthesis and bioassays in triplicate, reporting mean ± SD. Use reference compounds (e.g., cisplatin for cytotoxicity) as positive controls .
- Computational Tools : Employ density functional theory (DFT) to predict reactive sites or molecular electrostatic potential surfaces for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
